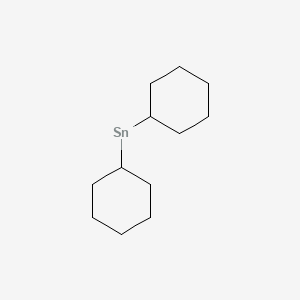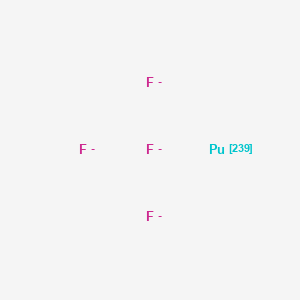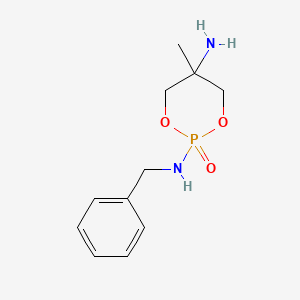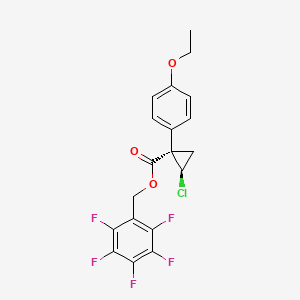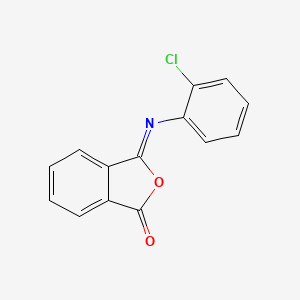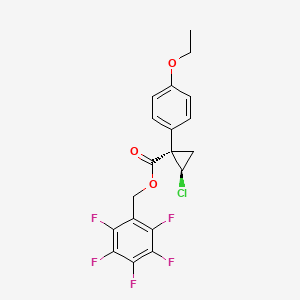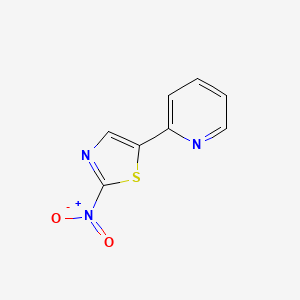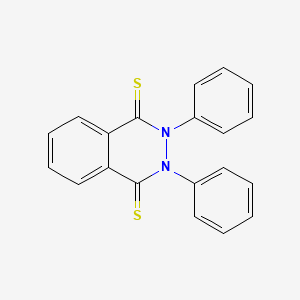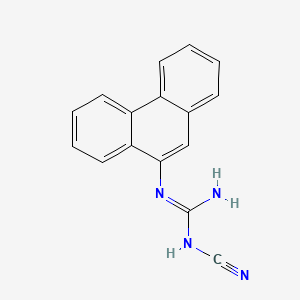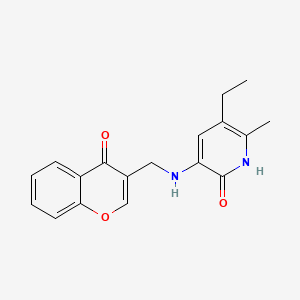
4H-1,2,6-Thiadiazine, 2,3-dihydro-3,5-diphenyl-, 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,2,6-Thiadiazine, 2,3-dihydro-3,5-diphenyl-, 1,1-dioxide is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by a six-membered ring containing two nitrogen atoms, one sulfur atom, and two phenyl groups attached to the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,6-Thiadiazine, 2,3-dihydro-3,5-diphenyl-, 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. For example, the reaction of a sulfonamide with a suitable aldehyde or ketone under acidic or basic conditions can lead to the formation of the thiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are essential to achieve efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
4H-1,2,6-Thiadiazine, 2,3-dihydro-3,5-diphenyl-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The phenyl groups or other substituents on the ring can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and physical properties.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of 4H-1,2,6-Thiadiazine, 2,3-dihydro-3,5-diphenyl-, 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
相似化合物的比较
4H-1,2,6-Thiadiazine, 2,3-dihydro-3,5-diphenyl-, 1,1-dioxide can be compared with other similar compounds in the thiadiazine family:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
1,2,3-Thiadiazine: Exhibits different tautomeric forms and has been studied for various pharmacological activities.
1,2,4-Thiadiazine: Used in the development of antimicrobial and anticancer agents.
The uniqueness of this compound lies in its specific structure and the presence of the sulfone group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
102367-63-5 |
|---|---|
分子式 |
C15H14N2O2S |
分子量 |
286.4 g/mol |
IUPAC 名称 |
3,5-diphenyl-3,4-dihydro-2H-1,2,6-thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C15H14N2O2S/c18-20(19)16-14(12-7-3-1-4-8-12)11-15(17-20)13-9-5-2-6-10-13/h1-10,14,16H,11H2 |
InChI 键 |
SQHFCQSFUADYGF-UHFFFAOYSA-N |
规范 SMILES |
C1C(NS(=O)(=O)N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B12804836.png)
